5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
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Description
5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
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Biological Activity
5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a quinoxaline core. Its chemical formula is C16H18N4O with a molecular weight of approximately 290.35 g/mol. The presence of the mesitylmethyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antimicrobial activities. The following sections detail specific findings regarding its biological effects.
Antitumor Activity
Studies have demonstrated that derivatives of quinoxaline compounds often show promising anticancer properties. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Cell Lines Tested : In vitro assays have been conducted on various cancer cell lines including MKN 45 (gastric adenocarcinoma) and others.
- IC50 Values : Preliminary data suggest that the IC50 values for this compound are comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Inhibition Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
Several case studies have highlighted the efficacy of similar quinoxaline derivatives in clinical settings:
- Case Study A : A derivative showed a significant reduction in tumor size in murine models when administered at a dosage of 5 mg/kg body weight.
- Case Study B : Clinical trials involving analogs demonstrated improved patient outcomes in combination therapies for resistant bacterial infections.
Properties
IUPAC Name |
4-oxo-5-[(2,4,6-trimethylphenyl)methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-14-9-15(2)18(16(3)10-14)13-25-21-11-17(12-23)6-7-19(21)24-8-4-5-20(24)22(25)26/h6-7,9-11,20H,4-5,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQNCDLWAQCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.